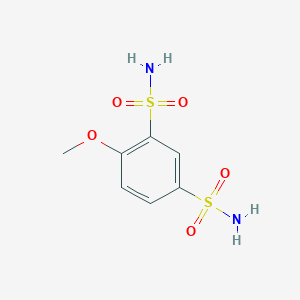

4-Methoxy-1,3-benzenedisulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O5S2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

4-methoxybenzene-1,3-disulfonamide |

InChI |

InChI=1S/C7H10N2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |

InChI Key |

LMIXJAIBEXMAKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 1,3 Benzenedisulfonamide and Analogues

De Novo Synthesis Approaches to the Core 4-Methoxy-1,3-benzenedisulfonamide Structure

De novo synthesis involves constructing the target molecule from basic starting materials. This approach is fundamental for producing the core this compound structure when it is not commercially available.

The assembly of the this compound framework typically begins with a readily available substituted benzene (B151609) ring. A plausible and efficient route starts from anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution, which influences the position of incoming functional groups.

A common strategy involves the direct sulfonation of the aromatic ring. The challenge lies in introducing two sulfonyl groups at the 1 and 3 positions relative to the methoxy group at position 4. A general pathway could involve the following conceptual steps:

Chlorosulfonation of Anisole: Anisole is treated with an excess of chlorosulfonic acid (ClSO₃H). The ortho-, para-directing nature of the methoxy group would primarily yield a mixture of 2- and 4-substituted products. Under forcing conditions, disubstitution can occur. However, achieving the desired 1,3-disulfonyl pattern relative to the methoxy group is challenging due to these directing effects.

Alternative Precursor Strategy: A more controlled synthesis might start with a precursor that already has the desired 1,3-substitution pattern. For instance, starting with 4-aminophenol, one could first protect the amine, methylate the phenol (B47542) to get an aniline (B41778) derivative, and then perform a Sandmeyer-type reaction to introduce sulfonyl chloride groups. Another potential precursor is 2,4-diaminoanisole. nist.gov The two amino groups could be diazotized and subsequently converted into sulfonyl chloride moieties.

Modern Synthetic Paradigms: Contemporary organic synthesis increasingly employs flow chemistry to manage complex, multi-step reactions. researchgate.netsyrris.jprsc.org Such a system could be designed for the synthesis of this compound, where the anisole precursor is passed through sequential reactors containing the necessary reagents (e.g., chlorosulfonic acid, then ammonia), minimizing handling of hazardous intermediates and improving yield and purity. syrris.jprsc.org A multi-step synthesis of a related compound, 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide, from m-nitrobenzaldehyde highlights a sequential process involving condensation, chlorination, reduction, sulfonation, and amination. google.com

Table 1: Potential Aromatic Precursors and Key Transformations

| Precursor | Key Transformation Steps | Rationale |

| Anisole | Double Chlorosulfonation → Ammonolysis | Direct but potentially low regioselectivity. |

| 4-Aminophenol | Protection → Methylation → Diazotization → Sulfonylation → Ammonolysis | More controlled, step-wise functionalization. |

| 2,4-Diaminoanisole | Double Diazotization → Reaction with SO₂/CuCl₂ → Ammonolysis | Utilizes existing amine groups for conversion. nist.gov |

| m-Nitrobenzaldehyde | Series of reactions including sulfonation and amination | Demonstrates a lengthy but viable pathway for complex analogues. google.com |

The defining functional groups of the target molecule are the two sulfonamides. Their introduction is a critical phase of the synthesis. The most common and direct method is a two-step process:

Chlorosulfonation: This electrophilic aromatic substitution reaction introduces a sulfonyl chloride (-SO₂Cl) group onto the benzene ring. For the synthesis of this compound, a key intermediate would be 4-methoxy-1,3-benzenedisulfonyl dichloride . This is typically achieved by reacting the chosen aromatic precursor with chlorosulfonic acid.

Ammonolysis/Amination: The resulting sulfonyl chloride is highly reactive toward nucleophiles. Treatment with ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide (B78521) or ammonia gas) replaces the chlorine atom to form the primary sulfonamide (-SO₂NH₂). This reaction is generally high-yielding and clean.

This sequence is a cornerstone of sulfonamide drug synthesis. nih.gov For instance, in the preparation of 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide, the final steps involve sulfonation with chlorosulfuric acid followed by ammoniation to yield the desired product. google.com

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core structure is obtained, it can be further modified to produce a range of analogues with potentially different properties. These strategies focus on reactions of the existing functional groups or on the remaining unsubstituted positions on the aromatic ring.

The two primary sulfonamide groups (-SO₂NH₂) on the this compound scaffold are key handles for derivatization. They can react with various electrophiles. More commonly, the intermediate 4-methoxy-1,3-benzenedisulfonyl dichloride can be reacted with primary or secondary amines instead of ammonia to yield N-substituted sulfonamide derivatives.

This sulfonamidation reaction is a powerful tool for creating libraries of related compounds. For example, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide is achieved through the condensation of 4-methoxybenzenesulfonyl chloride with 4-aminoacetophenone. researchgate.net A similar principle would apply to the disulfonyl chloride intermediate, potentially allowing for reaction with two equivalents of the same amine or a stepwise reaction with two different amines.

Table 2: Examples of N-Substituted Derivatives from 4-methoxy-1,3-benzenedisulfonyl dichloride

| Reactant Amine | Resulting Derivative Structure |

| Aniline | N¹,N³-diphenyl-4-methoxy-1,3-benzenedisulfonamide |

| Methylamine | 4-methoxy-N¹,N³-dimethyl-1,3-benzenedisulfonamide |

| Piperidine (B6355638) | 4-methoxy-1,3-bis(piperidin-1-ylsulfonyl)benzene |

Adding new substituents to the this compound ring requires careful consideration of the directing effects of the existing groups. The ring has three substituents: one activating, ortho-, para-directing methoxy group (-OCH₃) and two deactivating, meta-directing sulfonamide groups (-SO₂NH₂).

The positions available for substitution are C2, C5, and C6.

The methoxy group at C4 directs incoming electrophiles to positions C3 and C5.

The sulfonamide group at C1 directs to C2 and C6 (relative to itself, which are absolute positions 5 and 3).

The sulfonamide group at C3 directs to C2 and C4 (relative to itself, which are absolute positions 5 and 1).

The combined effect is complex. The powerful activating effect of the methoxy group would likely direct an incoming electrophile (e.g., in nitration or halogenation) to the C5 position, which is ortho to the methoxy group and meta to both sulfonamide groups. The C2 position is also activated (para to one sulfonamide's meta-position and ortho to the other's meta-position), but likely less so than C5. Advanced synthetic methods, sometimes employing benzyne (B1209423) equivalents, have been developed to achieve high regioselectivity in the synthesis of polysubstituted benzene rings, which could be applicable here. nih.gov

The methoxy group itself can be a point of modification, or analogues with different ether groups can be synthesized. This typically involves etherification reactions, most famously the Williamson ether synthesis.

To create analogues, one could start with a dihydroxybenzenedisulfonamide precursor. Selective protection of one hydroxyl group, followed by alkylation of the other with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) and subsequent deprotection, would yield a range of alkoxy derivatives. General methods for ether synthesis, including copper-catalyzed C-O coupling and reactions involving borates, offer a wide toolkit for creating such analogues. organic-chemistry.org While the search results mention the synthesis of a sulfonohydrazide with a methoxy group, the focus is on characterization rather than the etherification process itself. jcsp.org.pk The synthesis of various methoxylated aromatic compounds, such as those produced by the fungus Gloeophyllum trabeum, underscores the importance of methoxy groups in natural products, although the synthetic method is biosynthetic. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of sulfonamides, including this compound, has evolved beyond classical methods, incorporating advanced techniques that offer improved efficiency, selectivity, and sustainability. These modern approaches range from optimizing traditional protocols to employing novel energy sources and catalytic systems.

Optimized Chlorosulfonation Protocols

The foundational method for creating the necessary sulfonyl chloride precursors for sulfonamides is chlorosulfonation. acs.orgpageplace.de Aromatic compounds react with chlorosulfonic acid to yield the corresponding sulfonyl chlorides. researchgate.net In the context of this compound, the starting material would be anisole (methoxybenzene).

The classical synthesis involves reacting the aromatic precursor with an excess of chlorosulfonic acid. researchgate.net The reaction for a related compound, benzenesulfonic acid, with a second equivalent of chlorosulfonic acid produces benzenesulfonyl chloride and sulfuric acid. stackexchange.com While this method is effective, it is often hampered by harsh acidic and oxidizing conditions. acs.org

Studies on the sulfonation of anisole in concentrated aqueous sulfuric acid show that the reaction is first-order in the aromatic substrate and that the unprotonated species undergoes sulfonation. rsc.org Significantly, sulfonation on the methoxy group's oxygen atom (a process known as sulfation) does not take place. rsc.org Optimization of these protocols focuses on controlling temperature and the stoichiometry of the reagents to maximize the yield of the desired disulfonyl chloride intermediate before its subsequent reaction with an amine source to form the final disulfonamide.

Applications of Electrically Driven Transformations for Sulfonamides

Electrochemistry offers a powerful and green alternative for the synthesis and transformation of sulfonamides. nih.gov These methods are typically driven by electricity, eliminating the need for sacrificial chemical reagents and often proceeding under mild conditions at room temperature. nih.govtue.nlacs.org

Several electrically driven strategies have been developed:

Direct Dehydrogenative Sulfonamide Synthesis : This protocol allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. The reaction is triggered by the direct anodic oxidation of the aromatic compound, utilizing boron-doped diamond (BDD) electrodes to achieve yields up to 85%. nih.gov

Oxidative Coupling of Thiols and Amines : An environmentally benign electrochemical method enables the oxidative coupling of readily available thiols and amines. nih.gov This transformation is extremely rapid, sometimes concluding in as little as five minutes, and produces hydrogen as the only byproduct. nih.govacs.org

Generation from Sulfinic Acid Salts : Sulfonamides can be synthesized through the electrochemical oxidation of stable and inexpensive sodium salts of sulfinic acids. These reactions are carried out in an aqueous electrolyte using a graphite (B72142) powder macroelectrode, avoiding the need for catalysts. rsc.org

Beyond synthesis, electrochemical methods can also be used for selective bond cleavage in sulfonamides. Under reductive conditions, the N–S bond can be cleaved, a known strategy for tosyl deprotection. acs.org Conversely, under oxidizing conditions, selective N–C bond cleavage can be achieved, demonstrating the versatility of electrochemical control over reaction pathways. acs.org

Interactive Table: Electrically Driven Transformations for Sulfonamide Synthesis

| Method | Starting Materials | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Direct Dehydrogenative Synthesis | (Hetero)arenes, SO₂, Amines | Boron-Doped Diamond (BDD) anode, HFIP-MeCN solvent | Direct formation of sulfonamides | nih.gov |

| Oxidative Coupling | Thiols, Amines | Carbon anode, Fe cathode, CH₃CN/HCl solvent | Rapid synthesis of sulfonamides, H₂ byproduct | nih.govtue.nlacs.org |

| Oxidation of Sulfinates | Sodium Aryl Sulfinates, Amines | Graphite powder macroelectrode, aqueous electrolyte | Catalyst-free synthesis of sulfonamides | rsc.org |

| Reductive Bond Cleavage | N,N'-substituted sulfonamides | Reductive electrolysis | Selective N-S bond cleavage (deprotection) | acs.org |

| Oxidative Bond Cleavage | N,N'-substituted sulfonamides | Oxidizing electrolysis | Selective N-C bond cleavage | acs.org |

Utilization of Catalytic Systems in Synthetic Pathways

Catalysis plays a pivotal role in modern sulfonamide synthesis, offering milder reaction conditions, improved yields, and broader substrate compatibility. Both metal-based and metal-free catalytic systems have been successfully employed.

Base Catalysis : The traditional coupling of sulfonyl chlorides with amines is frequently catalyzed by a base. researchgate.net Tertiary amines such as pyridine (B92270) and triethylamine (B128534) are commonly used not only to catalyze the reaction but also to act as scavengers for the hydrochloric acid produced during the reaction. researchgate.net

Metal Catalysis : Various metal catalysts have been shown to be effective. Indium(III) triflate is a proficient catalyst for the sulfamoylation of aromatic compounds. thieme-connect.com Copper-catalyzed systems are widely used for coupling reactions, such as the three-component synthesis involving (hetero)arylboronic acids, amines, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com Palladium catalysts are utilized in one-pot procedures that couple aryl iodides, DABSO, and amines to form sulfonamides. organic-chemistry.org

Lewis Acid Catalysis : Non-metallic Lewis acids also find application. Calcium triflimide [Ca(NTf₂)₂] has been reported to activate sulfonyl fluorides, which are often less reactive than sulfonyl chlorides, enabling their reaction with a wide array of amines to yield sulfonamides. thieme-connect.comorganic-chemistry.org

Interactive Table: Catalytic Systems in Sulfonamide Synthesis

| Catalyst Type | Example Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Base | Pyridine, Triethylamine | Sulfonyl chlorides, Amines | Classic method, base acts as catalyst and acid scavenger | researchgate.net |

| Metal (Indium) | Indium(III) triflate | Aromatics, Sulfamoyl chlorides | Efficient for direct sulfamoylation of aromatics | thieme-connect.com |

| Metal (Copper) | Cu(II) salts | Arylboronic acids, Amines, DABSO | Mild, three-component coupling | thieme-connect.com |

| Metal (Palladium) | Pd complexes | Aryl iodides, Amines, DABSO | One-pot synthesis from aryl halides | organic-chemistry.org |

| Lewis Acid | Calcium triflimide [Ca(NTf₂)₂] | Sulfonyl fluorides, Amines | Activates less reactive sulfonyl fluorides | thieme-connect.comorganic-chemistry.org |

Mechanism Elucidation for Key Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For this compound, the key processes involve aromatic substitution to install the sulfonyl groups and the subsequent bond formations and cleavages that define the molecule's reactivity.

Mechanistic Studies of Aromatic Substitution Reactions

The synthesis of this compound from anisole proceeds via electrophilic aromatic substitution (SEAr). researchgate.net The mechanism involves the attack of an electrophile on the electron-rich benzene ring.

First Sulfonation : The methoxy (-OCH₃) group on the anisole ring is a powerful activating group and is ortho, para-directing. In sulfonation, the electrophile (e.g., SO₃ or its equivalent) will preferentially add to the positions ortho or para to the methoxy group. Due to steric hindrance from the methoxy group, the para position (position 4) is often favored, leading to 4-methoxybenzenesulfonic acid as a major intermediate.

Second Sulfonation : The introduction of the first sulfonyl group (-SO₃H or -SO₂Cl) dramatically alters the reactivity of the ring. The sulfonyl group is strongly deactivating and a meta-director. Therefore, the second electrophilic attack will be directed to a position meta to the first sulfonyl group. In the case of 4-methoxybenzenesulfonic acid, the available meta positions are positions 2 and 6 relative to the sulfonyl group (which correspond to positions 3 and 5 on the original ring). This directing effect leads to the desired 1,3-disubstituted pattern.

The sulfonating agent itself can vary depending on the reaction conditions. In concentrated sulfuric acid, the active electrophile can be H₃SO₄⁺ or, at higher concentrations, pyrosulfuric acid (H₂S₂O₇). rsc.org In chlorosulfonation, the electrophile is believed to be SO₂Cl⁺, which is generated in equilibrium from chlorosulfonic acid. stackexchange.com

Analysis of Bond Cleavage and Formation Processes

The stability and reactivity of sulfonamides are largely dictated by the strength and nature of the sulfur-nitrogen (S-N), carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds.

S-N Bond Formation : The final step in many sulfonamide syntheses is the formation of the S-N bond. This typically occurs via the nucleophilic attack of an amine on an activated sulfonyl electrophile, most commonly a sulfonyl chloride. researchgate.netjsynthchem.com

S-N Bond Cleavage : The sulfonamide S-N bond can be cleaved under various conditions. It is a common reaction pathway in acidic environments, where protonation of the sulfonamide nitrogen can make the sulfur atom more susceptible to nucleophilic attack, leading to bond scission. nih.govresearchgate.net Density functional theory (DFT) calculations on sulfamethoxazole, a related sulfonamide, determined an energy requirement of 50.25 kcal/mol for heterolytic S-N bond cleavage. researchgate.net Reductive electrochemical methods are also known to selectively cleave this bond. acs.org

C-S Bond Cleavage : Cleavage of the aromatic carbon to sulfur bond is also possible, though it often requires more forcing conditions, such as higher temperatures in an acidic medium. nih.gov Studies involving the fragmentation of protonated sulfonamides have shown that C-S bond cleavage is a key step in some rearrangement reactions, with calculated energy barriers around 30-32 kcal/mol. researchgate.netresearchgate.net Unusual C-S bond rupture has also been observed in substitution reactions of certain nitrobenzenesulfonates, proceeding via a nucleophilic aromatic substitution mechanism. cdnsciencepub.com

These mechanistic insights are critical for both the strategic synthesis of this compound and for understanding its potential transformations and stability.

Spectroscopic and Structural Characterization of 4 Methoxy 1,3 Benzenedisulfonamide Compounds

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of chemical compounds. For 4-Methoxy-1,3-benzenedisulfonamide, this would involve a combination of NMR, FT-IR, and mass spectrometry to confirm its constitution and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methoxy group would appear as a singlet.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons attached to the sulfonyl and methoxy groups, and the other aromatic carbons.

Despite extensive searches, specific, experimentally verified ¹H and ¹³C NMR data for this compound have not been found in the reviewed scientific literature. For comparison, data for the related compound Benzene-1,3-disulfonamide is available and shows characteristic aromatic proton signals. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

N-H stretching from the sulfonamide (SO₂NH₂) groups, typically appearing in the region of 3200-3400 cm⁻¹.

S=O stretching (asymmetric and symmetric) from the sulfonyl groups, which are strong bands usually found between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

C-O stretching from the methoxy group, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H stretching from the aromatic ring and the methoxy group, usually above and below 3000 cm⁻¹.

C=C stretching within the aromatic ring, appearing in the 1600-1450 cm⁻¹ region.

Specific experimental FT-IR spectra for this compound are not available in the public domain or scientific databases reviewed.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.

The molecular formula of this compound is C₇H₁₀N₂O₅S₂. nih.gov This corresponds to a monoisotopic mass of 266.0031 daltons. An HRMS analysis would be expected to confirm this exact mass.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of SO₂, NH₂, and methoxy group fragments, providing further structural evidence.

A search of chemical databases and literature did not yield any published experimental mass or high-resolution mass spectra for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformations

A single-crystal X-ray diffraction study of this compound would reveal crucial information, including:

The precise bond lengths and angles of the entire molecule.

The conformation of the sulfonamide and methoxy groups relative to the benzene ring.

The planarity of the benzene ring.

No published reports on the single-crystal X-ray structure of this compound could be located. Studies on related molecules, such as N-substituted 4-methoxybenzenesulfonamides, have been conducted and reveal detailed conformational features and intermolecular interactions.

Polymorphism and Crystal Packing Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions to identify if different crystal forms can be obtained. The crystal packing analysis would describe how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding between the sulfonamide groups.

As no crystal structure has been reported for this compound, there is no information available regarding its potential polymorphism or crystal packing.

Elemental Analysis and Compositional Mapping

Elemental analysis is a critical step in the characterization of a synthesized or isolated compound, confirming its empirical and molecular formula. This is complemented by compositional mapping techniques that visualize the distribution of these elements within a sample.

Quantitative Elemental Composition Determination (C, H, N, S, O)

The theoretical elemental composition of this compound can be calculated from its chemical formula, C-7H-10N-2O-5S-2. This provides a baseline against which experimental results from techniques like combustion analysis can be compared to verify the purity and identity of the compound.

The molecular weight of this compound is calculated as follows: (7 * 12.011) + (10 * 1.008) + (2 * 14.007) + (5 * 15.999) + (2 * 32.065) = 266.28 g/mol .

Based on this molecular weight, the theoretical weight percentages of each element are determined.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 31.57 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.79 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.52 |

| Oxygen | O | 15.999 | 5 | 79.995 | 30.04 |

| Sulfur | S | 32.065 | 2 | 64.130 | 24.08 |

| Total | 266.296 | 100.00 |

Energy-Dispersive X-ray Spectroscopy (EDX) for Spatial Element Distribution

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. fiveable.me It is often coupled with scanning electron microscopy (SEM) to provide high-resolution images and corresponding elemental maps.

The fundamental principle of EDX involves bombarding a sample with a focused beam of electrons. This high-energy beam excites electrons in the inner shells of the atoms within the sample, causing them to be ejected and creating electron holes. Electrons from outer, higher-energy shells then drop to fill these holes, releasing the excess energy in the form of X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated. echemi.com By detecting and measuring the energy and intensity of these X-rays, a spectrum is generated that identifies the elements present in the sample and their relative abundance.

For a crystalline or particulate sample of this compound, EDX mapping can be employed to visualize the spatial distribution of its constituent elements. By scanning the electron beam across a selected area of the sample, maps can be generated that show the concentration of carbon, nitrogen, oxygen, and sulfur. It is important to note that standard EDX detectors are unable to detect very light elements, and therefore hydrogen would not be mapped using this technique.

The resulting elemental maps would be expected to show a uniform and overlapping distribution of carbon, nitrogen, oxygen, and sulfur across the sample, consistent with the molecular structure of this compound. Any localized concentrations of unexpected elements would indicate the presence of impurities or contaminants.

Conceptual EDX Data for a Homogeneous Sample of this compound

| Element | Signal | Theoretical Weight % |

| Carbon (C) | K-alpha | 31.57 |

| Nitrogen (N) | K-alpha | 10.52 |

| Oxygen (O) | K-alpha | 30.04 |

| Sulfur (S) | K-alpha | 24.08 |

This table represents the expected elemental signals and their theoretical weight percentages from an EDX analysis of a pure, homogeneous sample of the compound.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 1,3 Benzenedisulfonamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Applications for Geometric and Electronic Properties

Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like 4-Methoxy-1,3-benzenedisulfonamide, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

For instance, in studies of related sulfonamide-containing molecules, DFT is used to understand how the geometry of the molecule influences its properties and interactions. For example, the planarity of the methoxy (B1213986) group relative to the benzene (B151609) ring is a key geometric parameter that can be precisely calculated. In a related compound, 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the methoxy group was found to lie in the plane of the benzene ring, with a C14—O2—C4—C3 torsion angle of 180.0 (4)°. nih.gov The dihedral angle between the 4-methoxybenzoyl ring and other parts of the molecule, such as a piperidine (B6355638) ring in the case of MPiCB, is also a critical factor, determined to be 63.0 (3)°. nih.gov These parameters are crucial for understanding how the molecule will pack in a crystal and interact with biological targets.

Electronic properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential can also be calculated using DFT. These properties are key to understanding the reactivity and intermolecular interactions of the molecule.

Table 1: Illustrative Geometric Parameters Calculated by DFT for a Related Methoxybenzene Derivative

| Parameter | Value |

| C-O (methoxy) bond length | ~1.36 Å |

| C-S bond length | ~1.77 Å |

| S-N bond length | ~1.65 Å |

| C-S-N bond angle | ~107° |

| O-S-O bond angle | ~120° |

| C-O-C-C dihedral angle | ~180° |

| Note: These are typical values for related structures and serve as an illustration for what would be calculated for this compound. |

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene ring, while the LUMO might be distributed over the electron-withdrawing sulfonamide groups. This distribution would suggest that the benzene ring is susceptible to electrophilic attack, while the sulfonamide groups could be involved in interactions with nucleophiles.

Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, reveal the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the oxygen atoms of the sulfonamide and methoxy groups would be expected to have a high negative potential, making them likely sites for hydrogen bond acceptance. The hydrogen atoms of the sulfonamide NH2 groups would exhibit a positive potential, making them hydrogen bond donors.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations allow for the exploration of molecular motion and intermolecular interactions over time.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the C-O bond of the methoxy group and the C-S bonds of the sulfonamide groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often done by systematically rotating the bonds and calculating the energy at each step, resulting in a potential energy surface or energy landscape map. The lowest energy conformers are the ones most likely to be populated at a given temperature. The orientation of the methoxy and sulfonamide groups relative to the benzene ring would be a key focus of such an analysis.

Intermolecular Interaction Studies

The biological activity and physical properties of a molecule are heavily influenced by its interactions with other molecules, such as water, proteins, or other molecules of the same type in a crystal. Molecular dynamics simulations can model these interactions by simulating the movement of the molecule and its environment over time.

Studies on related molecules highlight the importance of various intermolecular interactions. For instance, in the crystal structure of a methoxy-benzenesulfonamide derivative, intermolecular N—H⋯N and C—H⋯O hydrogen bonds were observed. nih.gov Additionally, π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.954 (2) Å, were also found to stabilize the crystal structure. nih.gov The presence of a methoxy group can also lead to specific interactions, such as O—CH₃⋯π interactions. nih.gov In other related structures, N–H⋯O and C–H⋯O hydrogen bonds form chains and layers, which are further linked by offset π–π interactions. nih.gov

For this compound, simulations could be used to study its interaction with a target protein, identifying the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor in this compound | Potential Partner |

| Hydrogen Bond | Sulfonamide N-H (Donor) | Carbonyl oxygen, Nitrogen atom |

| Hydrogen Bond | Sulfonamide/Methoxy Oxygen (Acceptor) | N-H, O-H groups |

| π-π Stacking | Benzene Ring | Aromatic rings of other molecules |

| C-H⋯π Interaction | C-H on benzene ring | Aromatic rings |

| O-CH₃⋯π Interaction | Methoxy group | Aromatic rings |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. By synthesizing and testing a series of related compounds, researchers can deduce which functional groups are essential for activity and how modifications to the molecular structure affect potency.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate the chemical properties of a set of molecules with their biological activity. These models can then be used to predict the activity of new, untested compounds.

For a series of sulfonamide derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed biological activity.

Computational Design of Novel Analogues and Derivatives

The rational design of novel analogues of a lead compound is a cornerstone of modern drug discovery. In the case of sulfonamide derivatives, computational approaches are instrumental in exploring the vast chemical space to identify modifications that could enhance biological activity. While direct computational design studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally related compounds.

For instance, research into 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives has demonstrated the use of computational design to develop dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3). nih.gov Starting from the lead compound ABT-751, a known β-tubulin inhibitor, a series of derivatives were designed and optimized. This process likely involved computational tools to predict the binding modes and affinities of the designed molecules to their intended targets. The successful identification of potent inhibitors from this series underscores the power of computational design in guiding synthetic efforts. nih.gov

Similarly, a study on 4-phthalimidobenzenesulfonamide derivatives showcased the design and synthesis of compounds with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The design of these molecules would have considered the structural requirements of the cholinesterase active sites, with computational methods likely employed to assess the fit and potential interactions of the designed analogues before their synthesis. nih.gov

These examples highlight a common strategy in computational drug design: leveraging the known structure of a lead molecule or a biological target to design new compounds with improved properties. This approach, often termed structure-based drug design, is a powerful tool for generating novel analogues with desired biological activities.

Predictive Modeling of Molecular Descriptors and Theoretical Interactions

Predictive modeling using molecular descriptors is a fundamental aspect of computational chemistry that allows for the estimation of a compound's physicochemical and biological properties without the need for extensive experimental work. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For the parent compound, benzene-1,3-disulfonamide, some computed properties are available in public databases. nih.gov

Table 1: Computed Properties for Benzene-1,3-disulfonamide

| Property | Value | Source |

| Molecular Weight | 236.3 g/mol | PubChem nih.gov |

| XLogP3 | -0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

These descriptors can be used as a starting point for building more complex predictive models. For example, Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to predict the biological activity of a series of compounds based on their molecular descriptors.

In Silico Mechanistic Predictions and Receptor Interactions

Computational methods are invaluable for elucidating the potential mechanisms of action of drug candidates and for predicting their interactions with biological receptors at the molecular level.

Theoretical Docking Studies with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the context of this compound analogues, molecular docking has been a key tool. In the study of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives, docking studies were likely performed to understand how these compounds interact with tubulin and STAT3. For instance, a potent derivative, compound DL14, was found to competitively bind to the colchicine (B1669291) binding site of tubulin and also directly bind to STAT3 protein. nih.gov Molecular docking simulations would have provided insights into the specific amino acid residues involved in these interactions, guiding the further optimization of the lead compound.

Another example is the study of 4-phthalimidobenzenesulfonamide derivatives as cholinesterase inhibitors. nih.gov Molecular docking studies of the most active compound, compound 7, within the active site of acetylcholinesterase revealed that it could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual-site binding is a known strategy for achieving potent AChE inhibition.

Table 2: Representative Docking Study Results for Analogues

| Compound/Analogue Class | Target Protein | Key Findings from Docking | Reference |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives | Tubulin, STAT3 | Competitive binding to colchicine site of tubulin; direct binding to STAT3. | nih.gov |

| 4-phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Interaction with both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). | nih.gov |

| 1,3,4-Thiadiazole amidoalkyl derivatives | Dihydrofolate Reductase (DHFR) | Effective interaction with the active site of DHFR. | sciforum.net |

These studies demonstrate the power of molecular docking in providing a structural basis for the observed biological activity and in guiding the design of more potent and selective inhibitors.

Prediction of Reaction Pathways and Transition States

Computational chemistry also allows for the theoretical prediction of reaction pathways and the characterization of transition states. This is particularly useful for understanding the chemical reactivity of a molecule and for designing efficient synthetic routes. While specific studies on the reaction pathways of this compound are not prominent in the searched literature, the general methodologies are well-established.

For instance, the synthesis of 4-phthalimidobenzenesulfonyl chloride, a key intermediate, involves the reaction of the corresponding phthalimido-substituted compound with chlorosulfonic acid and phosphorus pentachloride. nih.gov Computational methods could be used to model this reaction, calculating the energies of the reactants, products, and potential transition states to elucidate the reaction mechanism and identify the most favorable pathway.

These theoretical calculations can provide valuable insights that complement experimental studies, helping to optimize reaction conditions and improve yields.

Materials Science and Non Biomedical Chemical Applications

Role as a Chemical Intermediate in Advanced Material Synthesis

The molecular architecture of 4-Methoxy-1,3-benzenedisulfonamide, featuring two sulfonamide groups and a methoxy-activated aromatic ring, positions it as a versatile precursor for the synthesis of novel materials. The sulfonamide groups offer sites for various chemical transformations, while the methoxy (B1213986) group can influence the electronic properties and reactivity of the benzene (B151609) ring.

While direct synthesis of functional dyes from this compound is not extensively documented in publicly available research, the structural motifs present in the molecule are found in various classes of dyes. For instance, sulfonamide groups are integral to many reactive dyes, which form covalent bonds with textile fibers, leading to excellent wash fastness. A Chinese patent describes the use of 4-methoxybenzenesulfonamide (B72560) and its derivatives in the preparation of reactive dyes, highlighting the relevance of the methoxy and sulfonamide groups in dye chemistry. rsc.org The two sulfonamide groups in this compound could potentially be functionalized to create a bifunctional reactive dye, capable of crosslinking with fibers for enhanced durability.

The synthesis of azo dyes, a major class of colorants, often involves diazo coupling reactions with electron-rich aromatic compounds. While there is no direct evidence of using this compound in this context, the synthesis of an azo dye from (E)-4-(2-(4-methoxyphenyl)diazenyl)benzene-1,3-diol demonstrates the utility of the methoxy-substituted benzene ring in forming colored compounds. princeton.edu This suggests that the core structure of this compound could be adapted for azo dye synthesis.

Table 1: Potential Dye Precursor Characteristics of this compound

| Functional Group | Potential Role in Dye Synthesis |

|---|---|

| Two Sulfonamide Groups | Reactive sites for covalent bonding with substrates (e.g., fibers). |

| Methoxy Group | Electron-donating group, influencing the color of the final dye. |

The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of novel polymers and oligomers. The two sulfonamide groups can act as points for chain extension or cross-linking. Polymers containing sulfonamide groups are known to exhibit interesting properties, such as pH-sensitivity. google.com For example, polymers with primary sulfonamide groups have been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization, opening avenues for creating well-defined, responsive block copolymers. rsc.org

The synthesis of a sulfonamide-functionalized poly(styrene oxide) has been demonstrated, where the sulfonamide group can be modified post-polymerization to create a lithium-conducting ionic polymer. rsc.org This indicates the potential for this compound to be incorporated into polymer backbones to introduce specific functionalities.

Table 2: Potential Polymer Applications Based on Sulfonamide Chemistry

| Polymer Type | Potential Property Conferred by Sulfonamide Group | Related Research |

|---|---|---|

| pH-Sensitive Polymers | Swellability and solubility changes with pH. | pH-sensitive polymers with sulfonamide groups. google.com |

| Functional Polymers | Controlled architectures and targeting properties. | RAFT polymerization of sulfonamide-functional monomers. rsc.org |

Catalytic Applications and Coordination Chemistry

The presence of nitrogen and oxygen atoms in the sulfonamide groups of this compound suggests its potential use as a ligand in coordination chemistry and catalysis.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. While there is no specific mention of this compound in MOF synthesis in the reviewed literature, benzenedicarboxylate and other aromatic dicarboxylic acids are common linkers. The geometry of this compound, with its two sulfonamide groups, could theoretically allow it to act as a linker to form novel MOF structures. The sulfonamide groups could coordinate with metal centers, and the methoxy group could functionalize the pores of the resulting MOF. The use of functionalized linkers is a key strategy in designing MOFs with specific properties, such as enhanced gas adsorption. nih.gov

Sulfonamides have been explored in various catalytic systems. They can act as catalysts themselves or as ligands for metal catalysts. For instance, sulfonamides have been used as photoinduced hydrogen atom transfer catalysts for hydrosilylation reactions. chemrxiv.org In other research, nickel-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds between sulfonamides and aryl electrophiles. princeton.edu Furthermore, a catalyst-free method for the arylation of sulfonamides using visible light has been reported. nih.gov These studies suggest that the sulfonamide groups in this compound could be catalytically active or could be modified to create novel catalytic species. However, specific studies evaluating the catalytic activity of this compound are currently lacking.

Environmental Chemistry and Transformation Pathways

The environmental fate of sulfonamides is an area of active research, primarily driven by their use as antimicrobial agents. Studies on the environmental fate of veterinary sulfonamides like sulfamethazine (B1682506) and sulfachloropyridine show that their persistence and sorption in soil depend on factors such as soil type and the presence of organic matter. nih.gov Biodegradation is a key dissipation pathway for sulfonamides in both natural and engineered ecosystems. nih.gov

For per- and polyfluoroalkyl substances (PFAS) containing sulfonamide groups, the protonation state of the sulfonamide, which is pH-dependent, significantly affects their sorption behavior in the environment. acs.org While the specific environmental transformation pathways of this compound have not been investigated, it is expected that its fate would be governed by similar principles, with biodegradation and sorption being important processes. The methoxy group may also influence its environmental behavior. For instance, some halomethoxybenzenes are known to be persistent and have the potential for long-range transport in the atmosphere. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxybenzenesulfonamide |

| (E)-4-(2-(4-methoxyphenyl)diazenyl)benzene-1,3-diol |

| Sulfamethazine |

Study of Chemical Degradation Mechanisms in Various Media

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Although specific experimental studies on this particular compound are not extensively documented in publicly available literature, its chemical structure allows for the prediction of several potential degradation mechanisms based on research conducted on structurally similar aromatic sulfonamides. The principal abiotic degradation pathways are expected to be photodegradation and, to a lesser extent, hydrolysis.

Photodegradation:

Sunlight-induced degradation is a major pathway for the transformation of many organic pollutants in aquatic environments. For aromatic sulfonamides, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing agents present in the water, such as dissolved organic matter. The presence of a methoxy group and two sulfonamide groups on the benzene ring of this compound will influence its electronic properties and, consequently, its susceptibility to photodegradation. Research on other sulfonamides has shown that cleavage of the sulfur-nitrogen (S-N) bond and hydroxylation of the aromatic ring are common photodegradation pathways. researchgate.net In the case of this compound, the methoxy group may also be a target for photo-oxidation.

Hydrolysis:

Hydrolysis is another potential degradation pathway for sulfonamides, although it is generally considered a slower process compared to photodegradation under typical environmental pH conditions. The stability of the sulfonamide bond to hydrolysis is significant, but this process can be catalyzed by acidic or basic conditions. For this compound, hydrolysis would involve the cleavage of one or both of the sulfonamide bonds, leading to the formation of the corresponding sulfonic acids and ammonia (B1221849) or the respective amine if the sulfonamide is substituted.

The following table summarizes the potential degradation pathways for this compound based on analogous compounds.

| Degradation Pathway | Description | Potential Influencing Factors |

| Photodegradation | Degradation initiated by the absorption of light energy. Can be direct or indirect. | Wavelength and intensity of light, presence of photosensitizers (e.g., dissolved organic matter), water chemistry (pH, presence of nitrates). |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | pH (acidic or basic conditions can catalyze the reaction), temperature. |

| Biodegradation | Degradation by microorganisms. | Presence of adapted microbial populations, availability of other carbon sources, temperature, oxygen levels. researchgate.net |

Analysis of Transformation Products and Environmental Persistence

The degradation of this compound is expected to result in the formation of various transformation products. The identification of these products is critical for a complete understanding of the environmental fate and potential ecotoxicity of the parent compound. While specific analytical studies on the transformation products of this compound are scarce, plausible products can be inferred from the degradation pathways of other sulfonamides. nih.gov

Potential Transformation Products:

Hydroxylated derivatives: Photodegradation can lead to the introduction of hydroxyl groups onto the benzene ring.

Demethylated derivatives: The methoxy group can be cleaved to form a hydroxyl group, resulting in a phenol (B47542) derivative.

Products of S-N bond cleavage: Cleavage of the sulfonamide bond can lead to the formation of 4-methoxybenzene-1,3-disulfonic acid and ammonia.

Products of C-S bond cleavage: In some cases, the carbon-sulfur bond can be cleaved, leading to the formation of simpler aromatic compounds.

The environmental persistence of this compound will depend on the rates of these degradation processes. Factors that generally increase the persistence of sulfonamides in the environment include low temperatures, the absence of light, and the lack of adapted microbial populations for biodegradation. nih.gov The presence of two sulfonamide groups might also influence its water solubility and sorption behavior in soil and sediment, which in turn affects its bioavailability and susceptibility to degradation. nih.gov

The following table outlines the potential transformation products of this compound.

| Potential Transformation Product | Formation Pathway |

| 4-Hydroxy-1,3-benzenedisulfonamide | Demethylation of the methoxy group |

| Hydroxylated this compound | Photodegradation (hydroxylation of the aromatic ring) |

| 4-Methoxybenzene-1,3-disulfonic acid | Hydrolysis or photodegradation (cleavage of S-N bonds) |

| Ammonia | Hydrolysis or photodegradation (cleavage of S-N bonds) |

It is important to note that some transformation products of sulfonamides have been found to be more persistent or even more toxic than the parent compounds. researchgate.net Therefore, a comprehensive environmental risk assessment would require detailed studies to identify and quantify the transformation products of this compound under various environmental conditions.

Design and Synthesis of Advanced 4 Methoxy 1,3 Benzenedisulfonamide Analogues

Principles of Analogue Design

The rational design of new analogues of 4-Methoxy-1,3-benzenedisulfonamide leverages computational and conceptual strategies to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. nih.govufrj.br This strategy aims to modulate potency, selectivity, and pharmacokinetic profiles. nih.gov For sulfonamides, bioisosteric replacements can target the sulfonamide group itself or peripheral substituents to create novel structures with potentially improved characteristics. researchgate.netresearchgate.net

One common bioisosteric replacement for a carboxylic acid group is the sulfonamide moiety, a substitution that can sometimes lead to a significant increase in a drug's efficacy. researchgate.net The rationale behind this is the comparable electronic and conformational properties between the two functional groups. ufrj.br Other functional groups that can act as bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and tetrazoles, which can offer improved metabolic stability. nih.gov For instance, the replacement of an amide with an oxadiazole has been shown to yield compounds with similar potency but enhanced in vitro metabolic stability. nih.gov

Scaffold Hopping and Fragment Combination Approaches

Scaffold hopping is a computational chemistry technique used to identify new core structures (scaffolds) that can maintain the essential three-dimensional arrangement of key binding groups of a known active molecule. tandfonline.com This approach is valuable for discovering structurally novel compounds that may possess improved properties or circumvent existing patents. niper.gov.in The process often starts with a known active compound and aims to find isofunctional molecular architectures. niper.gov.in

Fragment-based drug design, on the other hand, involves linking two or more fragments known to bind to a target protein. The challenge lies in designing a suitable linker that maintains the correct orientation of the fragments without introducing significant strain. Scaffold hopping software can be adeptly used to identify appropriate linkers by searching databases for chemical structures that can bridge the fragments effectively. cresset-group.com Both scaffold hopping and fragment combination expand the chemical space available for drug discovery, moving beyond simple analogue derivatization. niper.gov.in

Synthesis and Characterization of Specific Analogue Series

Building upon the principles of analogue design, specific series of this compound derivatives have been synthesized and characterized to explore their potential as bioactive agents.

N,N'-Disubstituted this compound Derivatives

The synthesis of N,N'-disubstituted derivatives allows for the exploration of the chemical space around the sulfonamide nitrogen atoms. A general method for synthesizing such sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For example, N-(4-methoxyphenyl)-nitrobenzenesulfonamides have been prepared by reacting nitrobenzenesulfonyl chloride with p-anisidine (B42471) in an aqueous sodium carbonate solution at room temperature. mdpi.com Similarly, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide was synthesized through the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride. researchgate.net These synthetic routes provide a versatile platform for introducing a wide variety of substituents to probe structure-activity relationships.

Table 1: Examples of Synthesized N-Substituted Methoxybenzenesulfonamide Derivatives

| Compound Name | Starting Materials | Reference |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride, p-anisidine | mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 3-Nitrobenzenesulfonyl chloride, p-anisidine | mdpi.com |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride, p-anisidine | mdpi.com |

| N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl chloride, 4-aminoacetophenone | researchgate.net |

Hydrazone-Linked 4-Methoxyisophthalohydrazide Derivatives

Hydrazone derivatives are a class of compounds known for their diverse biological activities and are readily synthesized. nih.govnih.gov The synthesis typically involves the condensation of a hydrazide with an aldehyde or ketone. For instance, N'-(4-methoxybenzylidene)benzenesulfonohydrazide has been synthesized and characterized. jcsp.org.pk Another general approach involves reacting an alkoxy benzaldehyde (B42025) derivative with a hydrazide, such as isoniazid, in ethanol (B145695) with a few drops of acetic acid under reflux. nih.gov This method allows for the creation of a library of hydrazone derivatives by varying the aldehyde and hydrazide starting materials. rsc.orgresearchgate.net

Table 2: General Synthesis of Hydrazone Derivatives

| Step | Reactants | Conditions | Product |

| 1 | Hydrazide | Aldehyde/Ketone, Solvent (e.g., ethanol), Catalyst (e.g., acetic acid) | Hydrazone derivative |

Piperazine-Containing Benzenedisulfonamide Analogues

The incorporation of a piperazine (B1678402) ring into a benzenedisulfonamide scaffold is a common strategy in drug design, as piperazine derivatives exhibit a wide range of biological activities. nih.govresearchgate.net The synthesis of these analogues can be achieved through various methods. One common route is the reaction of a sulfonyl chloride with a piperazine derivative. For example, a series of triazinyl-substituted benzenesulfonamides containing a piperazine motif have been prepared in a DMF/K2CO3 environment. nih.gov Another approach involves the nucleophilic substitution of an alkyl halide or sulfonate with piperazine. mdpi.com The characterization of these compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. uky.edu

Table 3: Synthetic Strategies for Piperazine-Containing Analogues

| Synthetic Method | Key Reactants | Reference |

| Nucleophilic Substitution | Sulfonyl chloride, Piperazine derivative | nih.gov |

| Nucleophilic Substitution | Alkyl halide/sulfonate, Piperazine | mdpi.com |

| Reductive Amination | Piperazine, Aldehyde/Ketone | mdpi.com |

Halogenated Benzenedisulfonamide Variants

The synthesis of halogenated derivatives of this compound involves the direct electrophilic halogenation of the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a potent activating group and an ortho-, para-director, while the two sulfonamide groups (-SO₂NH₂) are strongly deactivating and meta-directing. This complex interplay of electronic effects governs the regioselectivity of the halogenation reaction.

The positions available for halogenation on the this compound ring are C-2, C-5, and C-6. The methoxy group at C-4 strongly activates the ortho positions (C-3 and C-5) and the para position (C-1 is already substituted). The sulfonamide groups at C-1 and C-3 deactivate the entire ring but direct incoming electrophiles to the positions meta to them. Therefore, the sulfonamide at C-1 directs to C-3 and C-5, and the sulfonamide at C-3 directs to C-1 and C-5.

Considering these directing effects, the C-5 position is activated by the methoxy group and is also a meta position to both sulfonamide groups, making it a likely site for electrophilic substitution. The C-2 position is ortho to one sulfonamide group and meta to the other, while being para to the methoxy group, which could also lead to substitution at this position, though likely to a lesser extent than C-5. The C-6 position is ortho to the methoxy group and ortho to a sulfonamide group, making it sterically hindered and electronically less favored for substitution.

Synthesis of Halogenated Analogues:

The synthesis of these analogues typically proceeds via electrophilic aromatic substitution, utilizing various halogenating agents, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen.

Chlorination: The introduction of a chlorine atom can be achieved using reagents such as chlorine (Cl₂) in the presence of a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org N-Chlorosuccinimide (NCS) can also be employed, sometimes in acidic media to increase its reactivity.

Bromination: Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is a common method for bromination. wikipedia.org Alternatively, N-bromosuccinimide (NBS) offers a milder and more selective approach.

Iodination: Direct iodination with molecular iodine (I₂) is generally slow. More reactive iodinating agents are typically required, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide. wikipedia.org N-Iodosuccinimide (NIS) is another effective reagent for iodination.

Table 1: Hypothetical Synthesis of Halogenated this compound Variants

| Halogen | Reagent(s) | Likely Major Product(s) |

| Chlorine | Cl₂ / FeCl₃ or NCS | 5-Chloro-4-methoxy-1,3-benzenedisulfonamide |

| Bromine | Br₂ / FeBr₃ or NBS | 5-Bromo-4-methoxy-1,3-benzenedisulfonamide |

| Iodine | ICl or NIS | 5-Iodo-4-methoxy-1,3-benzenedisulfonamide |

This table presents hypothetical major products based on directing group effects. Actual product distribution may vary and would require experimental verification.

Mechanistic Studies of Analogue Reactivity and Selectivity

The reactivity and selectivity of the halogenation of this compound are dictated by the principles of electrophilic aromatic substitution. The reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophilic halogen species, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the halogenated product.

The rate-determining step is typically the formation of the sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The methoxy group, being a strong electron-donating group through resonance, can effectively stabilize the positive charge in the arenium ion when the electrophile attacks at the ortho and para positions. Conversely, the electron-withdrawing sulfonamide groups destabilize the arenium ion.

Influence of Substituents on Reactivity and Selectivity:

Methoxy Group (-OCH₃): This group is strongly activating and directs electrophilic attack primarily to the para position, and to a lesser extent, the ortho positions. In the case of this compound, the para position (C-1) is blocked. The ortho positions are C-3 and C-5. The C-3 position is also substituted, leaving C-5 as a highly favored site for halogenation due to the activating effect of the methoxy group.

Sulfonamide Groups (-SO₂NH₂): These are powerful deactivating groups due to their strong electron-withdrawing inductive and resonance effects. They direct incoming electrophiles to the meta positions. For the sulfonamide at C-1, the meta positions are C-3 and C-5. For the sulfonamide at C-3, the meta positions are C-1 and C-5. Both sulfonamide groups, therefore, direct towards the C-5 position.

The combined directing effects of the activating methoxy group and the deactivating sulfonamide groups synergistically favor the halogenation at the C-5 position. The halogenation at the C-2 position is also possible, being para to the methoxy group, but is likely to be a minor product due to the deactivating effect of the adjacent sulfonamide group at C-1 and the meta-directing influence of the sulfonamide at C-3.

Table 2: Analysis of Regioselectivity in the Halogenation of this compound

| Position of Attack | Influence of Methoxy Group (at C-4) | Influence of Sulfonamide Group (at C-1) | Influence of Sulfonamide Group (at C-3) | Overall Likelihood of Substitution |

| C-2 | Para (Activating) | Ortho (Deactivating) | Meta (Directing) | Possible, likely minor product |

| C-5 | Ortho (Activating) | Meta (Directing) | Meta (Directing) | Most Likely Major Product |

| C-6 | Ortho (Activating) | Ortho (Deactivating) | Para (Deactivating) | Unlikely due to steric hindrance and electronic deactivation |

Further computational studies, such as Density Functional Theory (DFT) calculations, could provide more precise insights into the charge distribution of the aromatic ring and the relative energies of the possible arenium ion intermediates, thereby offering a more quantitative prediction of the reaction's regioselectivity.

Future Research Directions and Emerging Paradigms in 4 Methoxy 1,3 Benzenedisulfonamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. For the synthesis of 4-methoxy-1,3-benzenedisulfonamide and its analogs, this translates to the development of greener methodologies that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Recent advancements in green chemistry offer promising alternatives to traditional synthetic routes. rsc.orgrsc.orgmdpi.com One such approach is the use of water as a solvent, which is a safe and environmentally benign medium for chemical reactions. rsc.orgmdpi.com A facile method for sulfonamide synthesis has been described that uses water as a solvent and avoids organic bases, with product isolation requiring only filtration after acidification. rsc.org This method has demonstrated excellent yields and purity without the need for further purification. rsc.org Another innovative and eco-friendly approach involves mechanosynthesis, a solvent-free method that utilizes a ball mill for the synthesis of sulfonamides. rsc.org This technique, which can be a one-pot-double-step procedure, uses cost-effective and environmentally friendly materials like sodium hypochlorite. rsc.org

Furthermore, metal-free synthesis routes are gaining traction. rsc.org For instance, a metal-free photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been developed using a green solvent system of MeCN:H2O and eosin (B541160) Y as a photoredox catalyst. organic-chemistry.org Other green strategies include the use of NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds. nih.gov These methods not only reduce the environmental impact but also often lead to higher yields and simpler purification processes. rsc.orgrsc.org

Table 1: Comparison of Green Synthesis Methodologies for Sulfonamides

| Methodology | Key Features | Advantages |

| Aqueous Synthesis | Uses water as a solvent, dynamic pH control. rsc.org | Environmentally benign, avoids organic bases, simple product isolation. rsc.org |

| Mechanosynthesis | Solvent-free, ball mill mediated, uses solid reagents. rsc.org | Cost-effective, environmentally friendly, applicable to various substrates. rsc.org |

| Photoredox Catalysis | Metal-free, uses a photoredox catalyst and green solvents. organic-chemistry.org | Broad substrate scope, good functional group compatibility. organic-chemistry.org |

| NH4I-Mediated Amination | Uses ammonium (B1175870) iodide for amination of sodium sulfinates. nih.gov | Environmentally friendly, tolerates a wide range of functional groups. nih.gov |

Integration of Artificial Intelligence and Machine Learning for De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and molecular design. researchgate.netmednexus.orgresearchgate.net These powerful computational tools can analyze vast datasets of chemical information to identify novel molecular structures with desired properties, a process known as de novo design. researchgate.netnih.govnih.gov For this compound, AI and ML can be leveraged to design new derivatives with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. mednexus.orgnih.gov

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in large libraries of known bioactive compounds and then generate novel molecules. nih.govnih.gov These models can be "conditioned" with specific data, such as transcriptomic signatures, to design molecules that are likely to induce a desired biological response. nih.gov This approach has the potential to significantly accelerate the discovery of new drug candidates by focusing synthetic efforts on compounds with a higher probability of success. researchgate.netarxiv.org

Exploration of Novel Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the development of novel materials and drug delivery systems based on this compound. The sulfonamide group is known to participate in hydrogen bonding, which is a key interaction in the formation of supramolecular assemblies. mdpi.com

The study of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule, is particularly relevant. For instance, zeolites, which have a porous structure of channels and cavities, can act as hosts for sulfonamide drugs. acs.orgnih.gov The interactions between the sulfonamide guest and the zeolite host can be characterized by techniques such as solid-state NMR and FTIR spectroscopy, and confirmed by computational modeling. acs.orgnih.govresearchgate.net These studies have shown that sulfonamides can be stabilized within the zeolite cages through a combination of hydrogen bonds and van der Waals interactions. nih.govresearchgate.net This encapsulation can influence the properties of the sulfonamide, potentially leading to new formulations with controlled release profiles or enhanced stability. The formation of dimers and other aggregates through hydrogen bonding is a common feature of sulfonamides in the solid state. mdpi.com

Advanced Isotope Labeling and Exchange Studies

Isotope labeling is a crucial technique in drug discovery and development, allowing researchers to trace the metabolic fate of a drug candidate and to serve as internal standards in bioanalytical studies. chemrxiv.org For this compound, the development of advanced and efficient isotope labeling methods is an important area of future research.

A significant advancement in this area is the development of late-stage isotope labeling techniques. chemrxiv.orgnih.gov These methods allow for the introduction of isotopes into a complex molecule at a late stage of the synthesis, which is more efficient than traditional methods that require the synthesis to start from an isotopically labeled precursor. chemrxiv.org One such method involves a degradation-reconstruction pathway for the ¹⁸O labeling of primary sulfonamides. chemrxiv.orgnih.gov In this approach, the unlabeled sulfonamide is deaminated to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O. nih.gov This method has been shown to be compatible with a range of sulfonamides and can produce stable isotope-labeled products with high yields and no back exchange of the isotopes. chemrxiv.orgnih.gov

Nitrogen isotope analysis is another valuable tool for studying the environmental fate and degradation of sulfonamides. nih.gov Derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS) has been developed as a precise method for this purpose. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for the rapid discovery of new bioactive compounds. nih.govnih.govthermofisher.com These approaches involve the synthesis and screening of large libraries of related compounds to identify "hits" with desired biological activity. nih.govnih.gov For this compound, these techniques can be used to systematically explore the structure-activity relationships (SAR) of its derivatives. nih.govnih.gov

Combinatorial chemistry allows for the creation of large and diverse libraries of compounds from a common scaffold. nih.gov For example, a "libraries from libraries" approach can be used to generate multiple distinct sulfonamide scaffolds from a single starting point. nih.gov This can be achieved using solid-phase synthesis, which is amenable to automation and the creation of mixture-based libraries. nih.gov

Once these libraries are created, HTS can be used to rapidly screen them against a variety of biological targets. nih.govthermofisher.com Phenotypic screens, which measure the effect of a compound on a whole cell or organism, are particularly useful for identifying compounds with novel mechanisms of action. nih.gov The hits identified from HTS can then be further optimized through medicinal chemistry to develop potent and selective drug candidates. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-1,3-benzenedisulfonamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : A three-step synthesis route is commonly employed:

Sulfonation : Introduce sulfonyl groups to the benzene ring using chlorosulfonic acid under controlled temperature (0–5°C) to prevent over-sulfonation.

Methoxy Group Introduction : React with sodium methoxide in anhydrous methanol under reflux (65–70°C) for 6–8 hours.

Purification : Crystallize from ethanol/water (1:3 v/v) to achieve >95% purity .

Key Parameters : Monitor pH during sulfonation and use inert atmospheres to avoid side reactions.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal lattice parameters (e.g., space group , unit cell dimensions ) using APEX2 and SAINT software for data collection and refinement .

- NMR Spectroscopy : Confirm substitution patterns via -NMR (δ 3.8 ppm for methoxy protons) and -NMR (δ 55 ppm for methoxy carbon) .

Data Table :

| Technique | Key Peaks/Parameters |

|---|---|

| FTIR | 1170 cm (S=O asymmetric stretch) |

| Mass Spectrometry | [M+H] at m/z 280 |

Q. What analytical validation protocols ensure reproducibility in quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 60% acetonitrile/40% 0.1M phosphate buffer, pH 3.0). Validate via:

- Linearity : over 0.1–100 µg/mL.